molecular formula C9H8F3N3S B10841252 2-(Trifluoromethyl)benzaldehyde thiosemicarbazone

2-(Trifluoromethyl)benzaldehyde thiosemicarbazone

Cat. No. B10841252
M. Wt: 247.24 g/mol
InChI Key: IVJQRNPGHXNEJE-RZNTYIFUSA-N
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Description

2-(Trifluoromethyl)benzaldehyde thiosemicarbazone is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is derived from the reaction between 2-(trifluoromethyl)benzaldehyde and thiosemicarbazide, resulting in a molecule that features both trifluoromethyl and thiosemicarbazone functional groups. These functional groups contribute to the compound’s reactivity and potential utility in diverse research areas.

Preparation Methods

The synthesis of 2-(trifluoromethyl)benzaldehyde thiosemicarbazone typically involves the condensation reaction between 2-(trifluoromethyl)benzaldehyde and thiosemicarbazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general procedure is as follows:

Chemical Reactions Analysis

2-(Trifluoromethyl)benzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiosemicarbazone group to the corresponding amine or hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosemicarbazone group can be replaced by other nucleophiles.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(Trifluoromethyl)benzaldehyde thiosemicarbazone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(trifluoromethyl)benzaldehyde thiosemicarbazone involves its interaction with specific molecular targets and pathways. For instance, it has been found to inhibit the activity of certain enzymes, such as cathepsin B, which plays a role in cancer cell proliferation and metastasis. The compound’s ability to chelate metal ions also contributes to its biological activity, as it can interfere with metal-dependent enzymes and processes .

Comparison with Similar Compounds

2-(Trifluoromethyl)benzaldehyde thiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

These similar compounds highlight the versatility of thiosemicarbazone derivatives and their potential for further modification to enhance specific properties and activities.

properties

Molecular Formula

C9H8F3N3S

Molecular Weight

247.24 g/mol

IUPAC Name

[(Z)-[2-(trifluoromethyl)phenyl]methylideneamino]thiourea

InChI

InChI=1S/C9H8F3N3S/c10-9(11,12)7-4-2-1-3-6(7)5-14-15-8(13)16/h1-5H,(H3,13,15,16)/b14-5-

InChI Key

IVJQRNPGHXNEJE-RZNTYIFUSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\NC(=S)N)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=S)N)C(F)(F)F

Origin of Product

United States

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